3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methylaniline
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Overview
Description
3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methylaniline is a chemical compound with a unique structure that includes an oxazole ring and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methylaniline typically involves the formation of the oxazole ring followed by the introduction of the aniline group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent reactions introduce the aniline group through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aniline ring.
Scientific Research Applications
3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methylaniline involves its interaction with specific molecular targets. The oxazole ring and aniline group can interact with enzymes, receptors, or other biomolecules, influencing various biological pathways. These interactions can lead to changes in cellular processes, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine: Similar structure with a pyridine ring instead of an aniline group.
2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-ylphenyl: Contains a propan-2-ylphenyl group instead of an aniline group.
Uniqueness
3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methylaniline is unique due to its specific combination of an oxazole ring and an aniline group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
782499-18-7 |
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Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-methylaniline |
InChI |
InChI=1S/C12H16N2O/c1-8-4-5-9(13)6-10(8)11-14-12(2,3)7-15-11/h4-6H,7,13H2,1-3H3 |
InChI Key |
JZDKRNPGAHINPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=NC(CO2)(C)C |
Origin of Product |
United States |
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